4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 573707-28-5
VCID: VC6436899
InChI: InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26)
SMILES: COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H17FN4O3S
Molecular Weight: 424.45

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

CAS No.: 573707-28-5

Cat. No.: VC6436899

Molecular Formula: C21H17FN4O3S

Molecular Weight: 424.45

* For research use only. Not for human or veterinary use.

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide - 573707-28-5

Specification

CAS No. 573707-28-5
Molecular Formula C21H17FN4O3S
Molecular Weight 424.45
IUPAC Name 4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26)
Standard InChI Key GBQUWPWOQMMSRQ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinoxaline ring system substituted at the 2-position with a benzenesulfonamide group containing a fluorine atom at the para position. At the 3-position of the quinoxaline, a 2-methoxyphenylamino group is attached. This configuration introduces multiple sites for electronic interactions, including hydrogen bonding via the sulfonamide and methoxy groups, and hydrophobic interactions through the aromatic systems. The fluorine atom’s electronegativity may influence electron distribution across the benzene ring, potentially modulating binding affinity to biological targets .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous quinoxaline sulfonamides exhibit planar geometries stabilized by intramolecular hydrogen bonds between the sulfonamide nitrogen and adjacent aromatic protons . The 19F^{19}\text{F} NMR chemical shift of the fluorine substituent is anticipated to appear near 112-112 ppm, based on comparisons to 4-fluorobenzenesulfonamide derivatives .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight424.45 g/mol
SolubilityNot experimentally determined
Log P (Predicted)~3.2 (estimated via group contribution)
Melting PointData unavailable

The log P value suggests moderate lipophilicity, balancing the polar sulfonamide and methoxy groups with hydrophobic aromatic rings. This property is critical for membrane permeability in drug candidates .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined below:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives yields the quinoxaline backbone .

  • Sulfonamide Introduction: Reaction of 4-fluorobenzenesulfonyl chloride with a pre-functionalized quinoxaline amine intermediate under basic conditions .

  • Methoxyphenylamino Substituent Addition: Nucleophilic aromatic substitution or Ullmann-type coupling introduces the 2-methoxyphenyl group .

A representative route from the literature involves:

Quinoxaline-2-amine+4-fluorobenzenesulfonyl chlorideEt3N, DCMSulfonamide intermediateCuI, L-prolineFinal product\text{Quinoxaline-2-amine} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Sulfonamide intermediate} \xrightarrow{\text{CuI, L-proline}} \text{Final product}

Yields for such reactions range from 40–60%, with purification via column chromatography .

Structural-Activity Relationships (SAR)

  • Fluorine Position: Para-substitution on the benzene ring enhances metabolic stability compared to ortho or meta positions .

  • Methoxy Group: The 2-methoxy moiety on the aniline group improves solubility and may engage in hydrogen bonding with target proteins.

  • Quinoxaline Substitution: Electron-withdrawing groups at the 3-position increase electrophilicity, potentially enhancing interactions with nucleophilic residues in enzymes .

Biological Activity and Mechanisms

Antimicrobial Effects

Sulfonamides historically target bacterial dihydropteroate synthase (DHPS). The fluorine atom could enhance penetration through lipid bilayers, while the quinoxaline moiety may disrupt nucleic acid synthesis . Synergistic effects between these groups warrant exploration against drug-resistant pathogens.

Anti-Inflammatory Activity

Quinoxalines modulate NF-κB and COX-2 pathways. Molecular docking studies predict that the methoxyphenyl group in this compound fits into the COX-2 active site, mimicking celecoxib’s binding mode.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s structure aligns with dual PI3K/mTOR inhibitors. The sulfonamide may anchor the molecule to the ATP-binding pocket, while the quinoxaline scaffold provides rigidity .

Radiopharmaceuticals

Fluorine-18 labeling could enable positron emission tomography (PET) imaging, leveraging the existing fluorine atom for tracer development .

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent protocols using PIFA (phenyliodonium bis(trifluoroacetate)) for intramolecular N-arylation offer routes to complex quinoxalines under mild conditions . Adapting these methods could improve yields and reduce side reactions.

Targeted Delivery Systems

Nanoparticle formulations incorporating this compound are hypothesized to enhance tumor-specific accumulation, reducing off-target toxicity .

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